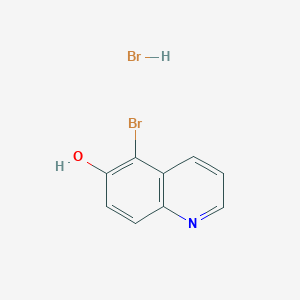
5-Bromoquinolin-6-ol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoquinolin-6-ol;hydrobromide is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 6-position of the quinoline ring system. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Synthetic Routes and Reaction Conditions:
Bromination of Quinolin-6-ol: The compound can be synthesized by the bromination of quinolin-6-ol using bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3).
Hydrobromic Acid Treatment: The resulting 5-bromoquinolin-6-ol can be treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale bromination reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of bromine usage.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides are employed in substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5-Bromoquinolin-6-ol;hydrobromide is widely used in scientific research due to its versatile chemical properties. Its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: In the development of new pharmaceuticals, particularly in the fields of antimalarial and anticancer drugs.
Industry: As a building block for the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
5-Bromoquinolin-6-ol;hydrobromide is similar to other brominated quinolines, such as 6-bromoquinoline and 8-bromoquinolin-7-ol hydrobromide. its unique combination of a bromine atom and a hydroxyl group at specific positions on the quinoline ring system gives it distinct chemical properties and reactivity. These differences make it particularly useful in certain synthetic applications and research areas.
Comparación Con Compuestos Similares
6-Bromoquinoline
8-Bromoquinolin-7-ol hydrobromide
Propiedades
IUPAC Name |
5-bromoquinolin-6-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO.BrH/c10-9-6-2-1-5-11-7(6)3-4-8(9)12;/h1-5,12H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUKDEWDIFQGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)O)N=C1.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
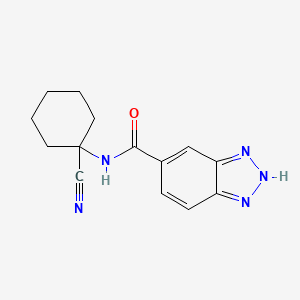
![Imidazo[1,5-a]pyridin-6-yl-methanol](/img/structure/B2903035.png)
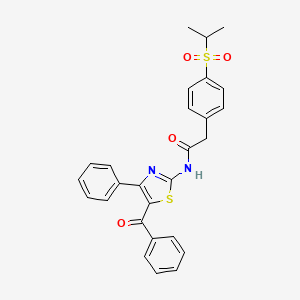


![2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2903043.png)
![4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol](/img/structure/B2903047.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2903048.png)
![N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2903049.png)
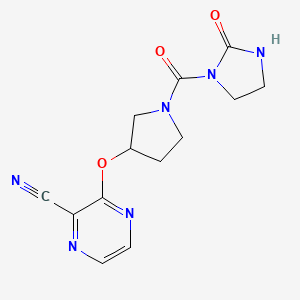
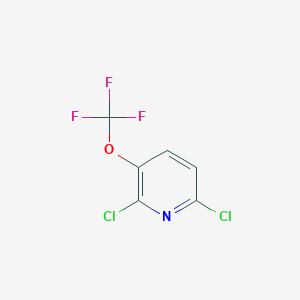
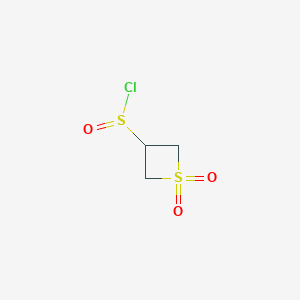
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2903055.png)
![N-(benzo[b]thiophen-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2903056.png)
